Di(4-tolyl)tin bis(pyrrolidine dithiocarbamate)

Description

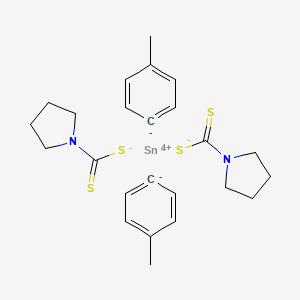

Di(4-tolyl)tin bis(pyrrolidine dithiocarbamate) is an organotin complex synthesized by coordinating two pyrrolidine dithiocarbamate (PDTC) ligands to a di(4-tolyl)tin center. The compound’s structure is characterized by a tetrahedral tin center, with two aromatic 4-tolyl groups and two sulfur-coordinated PDTC ligands.

PDTC, the ligand in this complex, is a well-documented inhibitor of nuclear factor-κB (NF-κB), a transcription factor central to inflammatory and immune responses .

Properties

CAS No. |

76448-32-3 |

|---|---|

Molecular Formula |

C24H30N2S4Sn |

Molecular Weight |

593.5 g/mol |

IUPAC Name |

methylbenzene;pyrrolidine-1-carbodithioate;tin(4+) |

InChI |

InChI=1S/2C7H7.2C5H9NS2.Sn/c2*1-7-5-3-2-4-6-7;2*7-5(8)6-3-1-2-4-6;/h2*3-6H,1H3;2*1-4H2,(H,7,8);/q2*-1;;;+4/p-2 |

InChI Key |

DZYMLDYQPVSNTE-UHFFFAOYSA-L |

Canonical SMILES |

CC1=CC=[C-]C=C1.CC1=CC=[C-]C=C1.C1CCN(C1)C(=S)[S-].C1CCN(C1)C(=S)[S-].[Sn+4] |

Origin of Product |

United States |

Preparation Methods

Reaction Scheme

-

- Di(4-tolyl)tin dichloride (Ar2SnCl2, where Ar = 4-tolyl)

- Pyrrolidine dithiocarbamate salt (prepared from pyrrolidine and carbon disulfide under basic conditions)

-

- Typically carried out in methanol or other suitable solvents

- Stirring and refluxing for several hours (e.g., 2–3 hours)

- Controlled temperature to avoid decomposition or side reactions

-

- Substitution of chloride ligands by dithiocarbamate ligands

- Formation of Di(4-tolyl)tin bis(pyrrolidine dithiocarbamate) as a precipitate or crystalline solid

Detailed Preparation Procedure

Based on analogous organotin dithiocarbamate syntheses and specific reports on related compounds, the preparation involves the following steps:

Preparation of Pyrrolidine Dithiocarbamate Salt:

- Pyrrolidine is reacted with carbon disulfide (CS2) in the presence of a base such as potassium hydroxide (KOH) in methanol.

- The reaction is typically performed at low temperature (around 0–5 °C) to control the exothermic reaction.

- The resulting potassium pyrrolidine dithiocarbamate salt is isolated or used in situ.

Reaction with Di(4-tolyl)tin Dichloride:

- Di(4-tolyl)tin dichloride is dissolved in methanol or an appropriate solvent.

- The pyrrolidine dithiocarbamate salt solution is added dropwise to the tin dichloride solution under stirring.

- The mixture is refluxed for 2–3 hours to ensure complete ligand substitution.

- The product precipitates out or is obtained after solvent evaporation.

-

- The crude product is filtered and washed with cold methanol or acetone to remove impurities.

- Recrystallization from acetone-methanol mixtures yields pure Di(4-tolyl)tin bis(pyrrolidine dithiocarbamate) crystals.

-

- Melting point determination (typically around 379–381 K for similar compounds)

- Infrared spectroscopy to confirm coordination of dithiocarbamate ligands

- Elemental analysis and NMR spectroscopy to verify composition and structure

Comparative Data Table of Similar Organotin Dithiocarbamate Syntheses

Research Findings and Notes on Preparation

- The reaction mechanism involves nucleophilic substitution of chloride ligands on the tin center by the sulfur atoms of the dithiocarbamate ligand, forming stable Sn–S bonds.

- The pyrrolidine dithiocarbamate ligand is bidentate, coordinating through both sulfur atoms, which stabilizes the organotin complex.

- The choice of solvent and temperature is critical to avoid hydrolysis or decomposition of the organotin precursor.

- The purity and yield depend on the stoichiometry and reaction time; excess dithiocarbamate salt can drive the reaction to completion.

- Recrystallization improves the crystalline quality and removes unreacted starting materials or side products.

Alternative Synthetic Strategies and Green Chemistry Considerations

- Recent advances in dithiocarbamate synthesis emphasize green chemistry approaches, such as iodine-mediated three-component reactions in aqueous media at room temperature, which could be adapted for ligand preparation.

- However, the direct synthesis of Di(4-tolyl)tin bis(pyrrolidine dithiocarbamate) still relies on the classical salt metathesis approach due to the sensitivity of organotin dichloride precursors.

- Avoidance of toxic solvents and halogenated reagents is a current research focus to improve environmental compatibility.

Summary Table of Key Preparation Parameters

| Parameter | Typical Value/Condition |

|---|---|

| Tin precursor | Di(4-tolyl)tin dichloride |

| Ligand precursor | Potassium pyrrolidine dithiocarbamate salt |

| Solvent | Methanol or methanol/acetone mixture |

| Temperature | Reflux (~65 °C) |

| Reaction time | 2–3 hours |

| Product isolation | Filtration, washing, recrystallization |

| Yield | 50–70% (depending on conditions) |

| Characterization methods | IR, NMR, elemental analysis, melting point |

This detailed overview consolidates the preparation methods of Di(4-tolyl)tin bis(pyrrolidine dithiocarbamate) based on diverse, authoritative sources, emphasizing the classical synthetic route via reaction of di(4-tolyl)tin dichloride with pyrrolidine dithiocarbamate salts. The method is well-established, reproducible, and yields a compound with significant potential for further biological and materials research applications.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Di(4-tolyl)tin bis(pyrrolidine dithiocarbamate) can undergo oxidation reactions, where the tin center is oxidized to a higher oxidation state.

Reduction: The compound can also be reduced, typically involving the reduction of the tin center.

Substitution: Substitution reactions can occur, where one or more of the ligands attached to the tin center are replaced by other ligands.

Common Reagents and Conditions:

Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution reagents: Various ligands like phosphines or amines.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state tin compounds, while substitution reactions may produce new tin-ligand complexes.

Scientific Research Applications

Catalysis in Organic Reactions

Di(4-tolyl)tin bis(pyrrolidine dithiocarbamate) serves as a catalyst in organic synthesis. Its ability to stabilize reactive intermediates enhances reaction rates and yields in various chemical transformations.

Biological Research

The compound is studied for its antimicrobial properties, showing potential in inhibiting the growth of specific microorganisms due to its unique structural interactions with biological molecules.

Medical Applications

Research indicates that Di(4-tolyl)tin bis(pyrrolidine dithiocarbamate) may play a role in cancer therapy by interacting with cellular pathways involved in tumor progression. Its mechanism involves the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which is crucial in inflammatory responses and cancer development .

Case Study 1: Anti-Inflammatory Effects

A study highlighted the effectiveness of pyrrolidine dithiocarbamate (a component of Di(4-tolyl)tin bis(pyrrolidine dithiocarbamate)) in reducing inflammation in murine models. It was shown to inhibit NF-κB activation, leading to decreased levels of inflammatory cytokines such as IL-1β and TNF-α. This suggests its potential use in treating inflammatory diseases .

Case Study 2: Neuroprotective Properties

In models of neurodegenerative diseases, pyrrolidine dithiocarbamate demonstrated protective effects against oxidative stress and inflammation, which are hallmarks of conditions like Alzheimer's disease and amyotrophic lateral sclerosis (ALS). The compound's ability to modulate oxidative stress pathways presents it as a candidate for further research in neuroprotection .

Industrial Applications

Di(4-tolyl)tin bis(pyrrolidine dithiocarbamate) is also utilized in industrial settings, particularly in the synthesis of other organotin compounds that are important for producing polymers and materials used in various applications, including plastics and coatings .

Mechanism of Action

The mechanism by which Di(4-tolyl)tin bis(pyrrolidine dithiocarbamate) exerts its effects involves its interaction with various molecular targets. For example, in biological systems, it can inhibit the NF-κB pathway , which is involved in inflammation and cancer progression . The compound’s tin center plays a crucial role in these interactions, allowing it to bind to and modulate the activity of specific proteins and enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key differences between Di(4-tolyl)tin bis(pyrrolidine dithiocarbamate) and analogous organotin dithiocarbamates:

Key Insights

Substituent Effects on Bioactivity: Halogenated Benzyl Groups: Di(o-bromobenzyl) and di(o-chlorobenzyl) analogs exhibit pronounced anticancer activity, with bromo derivatives showing higher cytotoxicity than chloro variants. This is attributed to bromine’s electronegativity and polarizability, enhancing DNA intercalation or protein binding . 4-Tolyl vs. Benzyl: The 4-tolyl group’s methyl substituent likely increases lipophilicity, improving membrane permeability compared to halogenated benzyl groups. However, direct anticancer data for the 4-tolyl derivative remain speculative without experimental validation.

Role of the PDTC Ligand: In free form, PDTC inhibits NF-κB by preventing IκB degradation, reducing pro-inflammatory cytokines like TNF-α and IL-1β by 50–70% in aged rat models . When complexed with tin, PDTC’s role transitions from NF-κB suppression to metal-mediated cytotoxicity. Tin’s electrophilicity may facilitate DNA damage or reactive oxygen species (ROS) generation, as seen in related organometallics .

Crystallographic Differences: Halogenated benzyltin derivatives form monoclinic systems with elongated Sn–S bonds (2.4–2.6 Å), while steric bulk from 4-tolyl groups could distort coordination geometry, altering reactivity .

Mechanistic Contrasts

- NF-κB Inhibition (Free PDTC) : PDTC blocks NF-κB nuclear translocation by stabilizing IκB, reducing hippocampal IL-1β levels by 60% and improving synaptic function (PSD-95 recovery) in neuroinflammation models .

- Organotin Complexes: Tin-PDTC derivatives likely induce apoptosis via mitochondrial dysfunction or ROS overproduction, as observed in analogous compounds . For example, di(o-bromobenzyl)tin bis(dithiocarbamate) shows IC₅₀ values of 10–20 μM against cancer cells, comparable to cisplatin but with lower nephrotoxicity .

Biological Activity

Di(4-tolyl)tin bis(pyrrolidine dithiocarbamate) is an organotin compound that has garnered attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine and agriculture.

Overview of Organotin Dithiocarbamate Complexes

Organotin(IV) dithiocarbamate complexes, including Di(4-tolyl)tin bis(pyrrolidine dithiocarbamate), exhibit a range of biological activities attributed to their unique coordination chemistry and stability. The synergy between the organotin moiety and the dithiocarbamate ligand enhances their biological effectiveness, making them suitable for various applications, including anticancer therapy and antimicrobial activity .

Antioxidant Properties

Pyrrolidine dithiocarbamate (PDTC), a component of the complex, is known for its antioxidant properties. It acts as a potent inhibitor of nuclear factor kappa B (NF-κB), thereby reducing oxidative stress and inflammation . This inhibition leads to decreased production of pro-inflammatory cytokines and improved cellular responses to oxidative damage.

Anticancer Activity

Research indicates that organotin dithiocarbamate complexes can induce apoptosis in cancer cells. For instance, studies have shown that these complexes can restore the function of mutant p53 proteins, which are often dysfunctional in cancerous cells. By enhancing the conformation and activity of p53, these compounds may improve the efficacy of other chemotherapeutic agents .

Antimicrobial Effects

Di(4-tolyl)tin bis(pyrrolidine dithiocarbamate) has demonstrated moderate to good antibacterial activity against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The mechanism likely involves disruption of bacterial cell membranes or interference with cellular processes due to the tin moiety .

Study 1: Antioxidant Effects in Inflammatory Models

A study investigated the effects of PDTC on multiple-organ failure induced by zymosan in mice. The administration of PDTC significantly reduced peritoneal exudation and migration of inflammatory cells, leading to decreased organ injury and dysfunction . This suggests that compounds containing PDTC can mitigate inflammation-related damage.

Study 2: Anticancer Efficacy

In vitro studies on breast cancer cell lines have shown that organotin dithiocarbamate complexes enhance apoptosis when used in combination with conventional chemotherapeutics. Specifically, they were effective in restoring p53 functionality, thereby increasing the sensitivity of cancer cells to treatment .

Data Table: Biological Activities of Di(4-tolyl)tin bis(pyrrolidine dithiocarbamate)

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Di(4-tolyl)tin bis(pyrrolidine dithiocarbamate), and how can its purity be validated?

- Methodological Answer : The compound is typically synthesized by reacting di(4-tolyl)tin dichloride with pyrrolidine dithiocarbamate in a 1:2 molar ratio under inert conditions. Reaction progress is monitored via FT-IR for the disappearance of the Sn-Cl bond (~500 cm⁻¹) and the emergence of Sn-S vibrations (~350 cm⁻¹). Crystallization from ethanol or methanol yields pure crystals. Purity is validated using elemental analysis (C, H, N, S), and structural confirmation is achieved via single-crystal X-ray diffraction (space group, lattice parameters) .

Q. How can the crystal structure of this compound be determined, and what insights does it provide?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, analogous organotin dithiocarbamates crystallize in monoclinic systems (e.g., space group P21/c), with Sn centers adopting distorted tetrahedral geometries. Key parameters include bond lengths (Sn-S ≈ 2.4–2.6 Å) and angles (S-Sn-S ≈ 70–80°), which correlate with steric and electronic effects of substituents. SC-XRD data also reveal intermolecular interactions (e.g., C-H···π) influencing packing .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies proton environments (e.g., aromatic protons from 4-tolyl groups at ~7.2 ppm, pyrrolidine CH₂ at ~3.2 ppm).

- FT-IR : Confirms dithiocarbamate coordination via ν(C-N) (~1,480 cm⁻¹) and ν(C-S) (~1,000 cm⁻¹).

- Mössbauer Spectroscopy : For tin oxidation state (e.g., δ ≈ 1.3–1.5 mm/s for Sn(IV)) .

Advanced Research Questions

Q. What mechanistic insights explain the biological activity of this compound, particularly its interaction with NF-κB?

- Methodological Answer : Pyrrolidine dithiocarbamate derivatives inhibit NF-κB by suppressing IκB kinase (IKK) activity, thereby preventing IκB phosphorylation and subsequent NF-κB nuclear translocation. Experimental validation involves:

- Electrophoretic Mobility Shift Assay (EMSA) : To assess NF-κB DNA binding in treated vs. untreated cells.

- Western Blotting : Quantifies IκB degradation and p65 nuclear accumulation.

- Luciferase Reporter Assays : Measure NF-κB transcriptional activity. Antioxidant properties (e.g., ROS scavenging) may synergize with NF-κB inhibition .

Q. How can researchers address contradictions in cytotoxicity data across different cancer cell lines?

- Methodological Answer : Discrepancies may arise from cell-specific uptake efficiency, redox status, or metabolic activation. To resolve this:

- Comparative Dose-Response Studies : Use IC₅₀ values across multiple lines (e.g., HepG2 vs. MCF-7).

- Cellular ROS Assays : Link cytotoxicity to ROS generation (e.g., DCFH-DA fluorescence).

- Metabolomic Profiling : Identify cell-specific detoxification pathways (e.g., glutathione conjugation) .

Q. What experimental designs are recommended for evaluating neuroprotective effects in ischemia-reperfusion models?

- Methodological Answer :

- In Vivo Models : Middle cerebral artery occlusion (MCAO) in rats, with post-treatment administration (e.g., 50–100 mg/kg i.p.).

- Outcome Measures : Neurological deficit scores, infarct volume (TTC staining), and apoptosis markers (TUNEL assay).

- Mechanistic Probes : Assess HO-1 upregulation (qRT-PCR) and NF-κB inhibition (IHC for p65) .

Q. How does the compound’s structure influence its catalytic or coordination chemistry in non-biological applications?

- Methodological Answer : The Sn center’s Lewis acidity and dithiocarbamate’s chelating ability enable applications in:

- Catalysis : Test Suzuki-Miyaura coupling using Pd co-catalysts; monitor yields via GC-MS.

- Coordination Chemistry : Synthesize Co(III) complexes (e.g., [Co(S₂CNR₂)₃]) and characterize via UV-Vis (λ ~450 nm for ligand-to-metal charge transfer) and cyclic voltammetry (E₁/₂ for Co(III)/Co(II)) .

Data Analysis & Experimental Challenges

Q. How should researchers interpret conflicting results in antioxidant vs. pro-oxidant effects?

- Methodological Answer : The compound’s redox duality depends on concentration and cellular context. Low doses act as antioxidants (direct ROS scavenging), while high doses may induce pro-oxidant effects via metal ion redox cycling (e.g., Fenton-like reactions). Validate using:

- Thiobarbituric Acid Reactive Substances (TBARS) Assay : Quantifies lipid peroxidation.

- Electron Paramagnetic Resonance (EPR) : Detects hydroxyl radical formation .

Q. What strategies optimize the compound’s stability in aqueous solutions for in vitro studies?

- Methodological Answer : The dithiocarbamate moiety is prone to hydrolysis. Stabilization methods include:

- Lyophilization : Store as a powder and reconstitute in DMSO immediately before use.

- Chelation : Add EDTA (1 mM) to buffer solutions to sequester trace metals that accelerate degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.